(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-16(26-18(19-12)22-7-2-3-8-22)17(25)23-9-6-14(10-23)24-11-15(20-21-24)13-4-5-13/h2-3,7-8,11,13-14H,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBIDTVDRHPYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties.
Chemical Structure and Properties
This compound features a unique structure that combines triazole and thiazole moieties, which are known for their diverse biological activities. The presence of the cyclopropyl group enhances the lipophilicity and bioavailability of the compound, making it an interesting candidate for further investigation.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
A study focusing on a series of triazole derivatives reported that compounds with similar structural features demonstrated varying degrees of cytotoxicity against different cancer cell lines such as MDA-MB231 (breast cancer), HCT 116 (colon cancer), and Mia-PaCa2 (pancreatic cancer). One derivative exhibited an IC50 value of 42.5 µg/mL against MDA-MB231 cells, indicating potent activity .
Table 1: Anticancer Activity of Related Triazole Derivatives
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 8b | MDA-MB231 | 42.5 |
| 8o | HCT 116 | 64.3 |
| 8n | Mia-PaCa2 | 68.4 |
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have been studied for their antimicrobial effects. For example, certain triazole compounds have shown effectiveness against antibiotic-resistant bacteria, highlighting their potential as therapeutic agents in treating infections caused by resistant strains.
The antimicrobial activity is often attributed to the ability of triazoles to interfere with nucleic acid synthesis or disrupt cellular processes in pathogens. This mechanism is crucial in combating infections caused by resistant bacteria such as Staphylococcus aureus and Escherichia coli .
Pharmacological Studies
Pharmacological evaluations reveal that compounds with thiazole and triazole structures can modulate various biological pathways. For example, they may inhibit enzymes involved in tumor growth or bacterial resistance mechanisms.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cell proliferation in cancer lines |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Potential inhibition of collagen prolyl hydroxylase |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs in the evidence share methanone cores but differ in substituents and heterocyclic systems, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:
Key Observations:
Heterocyclic Diversity: The target compound’s triazole-pyrrolidine system contrasts with the pyrazolo-pyrimidine in and the thiophene-cyanoamine in . Triazoles are known for metabolic stability and metal-binding properties, which may enhance pharmacokinetics compared to pyrazoles or thiophenes . The thiazole-pyrrole moiety in the target compound differs from the thiadiazole-propyl group in . Thiazoles are more commonly associated with antimicrobial activity, while thiadiazoles often exhibit anti-inflammatory or antiviral effects .
The pyrrolidine ring could enhance solubility relative to the diazepane in , which has a larger, more lipophilic seven-membered ring .
Bioactivity Inference :
- The pyrazolo-pyrimidine-thiazole derivative in demonstrated kinase inhibition (e.g., targeting cancer pathways), suggesting the target compound’s thiazole-pyrrole system might similarly interact with ATP-binding pockets .
- Thiophene-based compounds like 7a () are often antimicrobial, but the target compound’s triazole-thiazole hybrid may broaden its spectrum or potency .
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolidine-triazole and thiazole-pyrrole moieties in this compound?
The synthesis involves multi-step reactions:
- Pyrrolidine-triazole core : Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) are typically used to introduce the triazole ring. For example, cyclopropane-substituted azides can react with pyrrolidine-derived alkynes under copper(I)-catalyzed conditions to form the 1,2,3-triazole linkage .
- Thiazole-pyrrole unit : Thiazole rings are often synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioamides. The pyrrole substituent may be introduced via nucleophilic substitution or palladium-catalyzed coupling .
- Methanone linkage : Acylation reactions (e.g., using carbonyl diimidazole or acid chlorides) connect the two heterocyclic units under anhydrous conditions .
Q. What analytical methods are critical for verifying the compound’s structural integrity and purity?
- NMR spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) confirm regiochemistry and substituent positions, especially distinguishing between 1,2,3-triazole isomers .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally similar pyrazolone-thiophene methanones .
- HPLC with UV/Vis detection : Assesses purity (>95% required for biological assays) .
Q. How is preliminary bioactivity screening conducted for this compound?
- In vitro cytotoxicity assays : Use cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based viability tests. IC values are calculated to evaluate anticancer potential .
- Enzyme inhibition studies : Kinase or protease inhibition is tested via fluorescence polarization or colorimetric assays (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How does the regioselectivity of triazole formation impact the compound’s bioactivity?
- The 1,4-disubstituted triazole (vs. 1,5-isomer) is critical for binding to biological targets like kinases or tubulin. Regioselectivity is controlled by copper(I) catalysts in click chemistry, as evidenced by crystallographic data showing hydrogen bonding between the triazole nitrogen and active-site residues .
- Example : In analogous compounds, 1,4-triazole derivatives show 10-fold higher cytotoxicity than 1,5-isomers due to enhanced hydrophobic interactions .
Q. What computational methods are used to predict binding modes and optimize substituent effects?
- Molecular docking (AutoDock Vina, Glide) : Models interactions with targets like EGFR or CDK2. The cyclopropyl group on the triazole enhances hydrophobic packing in enzyme pockets, while the pyrrolidine ring improves solubility .
- QSAR studies : Correlate substituent electronegativity (e.g., methyl vs. bromo on thiazole) with bioactivity. Hammett constants and logP values guide optimization of pharmacokinetic properties .
Q. How do solvent and catalyst choices influence the yield of the methanone coupling step?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates due to better dissolution of intermediates. However, DCM or THF is preferred for acid-sensitive intermediates .
- Catalysts : DMAP or pyridine derivatives accelerate acylation by activating carbonyl groups. For sterically hindered substrates, microwave-assisted synthesis reduces reaction times from 24 hr to 2 hr .
Q. What strategies mitigate contradictions in SAR data between in vitro and in vivo models?
- Metabolic stability assays : Liver microsome studies identify labile groups (e.g., ester linkages) prone to hydrolysis. PEGylation or fluorination of the pyrrolidine ring improves half-life .
- Prodrug approaches : Mask polar groups (e.g., hydroxyls) with acetyl or phosphate esters to enhance bioavailability, as seen in related thiazole derivatives .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
